1-(5H-[1]Benzopyrano[2,3-b]pyridin-7-yl)-2-bromopropan-1-one
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Overview
Description
1-(5H-1Benzopyrano[2,3-b]pyridin-7-yl)-2-bromopropan-1-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a fused ring system combining benzopyran and pyridine moieties, with a bromopropanone substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5H-1Benzopyrano[2,3-b]pyridin-7-yl)-2-bromopropan-1-one can be achieved through a multi-step process involving the following key steps:
Formation of the Benzopyrano[2,3-b]pyridine Core:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the bromination step to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-(5H-1Benzopyrano[2,3-b]pyridin-7-yl)-2-bromopropan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethylformamide (DMF) or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 1-(5H-Benzopyrano[2,3-b]pyridin-7-yl)-2-azidopropan-1-one or 1-(5H-Benzopyrano[2,3-b]pyridin-7-yl)-2-thiocyanatopropan-1-one can be formed.
Oxidation and Reduction Products: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
1-(5H-1
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals with potential anti-inflammatory, anti-cancer, or antimicrobial properties
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(5H-1Benzopyrano[2,3-b]pyridin-7-yl)-2-bromopropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromopropanone moiety can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
- 1-(5H- 1Benzopyrano[2,3-b]pyridin-7-yl)-2-chloropropan-1-one: Similar structure but with a chlorine atom instead of bromine .
- 2-(5H- 1Benzopyrano[2,3-b]pyridin-7-yl)propionic acid: A related compound with a propionic acid substituent .
Uniqueness: 1-(5H-1Benzopyrano[2,3-b]pyridin-7-yl)-2-bromopropan-1-one is unique due to its specific bromopropanone substituent, which imparts distinct reactivity and potential biological activity compared to its analogs. The presence of the bromine atom makes it a versatile intermediate for further functionalization through nucleophilic substitution reactions.
Properties
CAS No. |
143436-35-5 |
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Molecular Formula |
C15H12BrNO2 |
Molecular Weight |
318.16 g/mol |
IUPAC Name |
2-bromo-1-(5H-chromeno[2,3-b]pyridin-7-yl)propan-1-one |
InChI |
InChI=1S/C15H12BrNO2/c1-9(16)14(18)10-4-5-13-12(7-10)8-11-3-2-6-17-15(11)19-13/h2-7,9H,8H2,1H3 |
InChI Key |
GUGOEJAMQKRHOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)OC3=C(C2)C=CC=N3)Br |
Origin of Product |
United States |
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